2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate
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Overview
Description
The compound “2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate” is a highly specialized chemical compound It features a long chain of ethoxy groups terminated with an azido group and a phosphate group esterified with a di(octadecanoyloxy)propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound likely involves multiple steps, including the formation of the ethoxy chain, the introduction of the azido group, and the esterification of the phosphate group. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient methods. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing species.
Reduction: The azido group can be reduced to an amine.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Nitrogen oxides or other nitrogen-containing compounds.
Reduction: Amines.
Substitution: Various substituted ethoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the azido group is often used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine
In medicine, the compound could be explored for drug delivery systems or as a component in diagnostic assays.
Industry
In industry, it might find applications in the development of new materials, coatings, or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in bioorthogonal chemistry, the azido group reacts with alkynes in a copper-catalyzed click reaction to form stable triazoles. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): Similar in having long ethoxy chains but lacks the azido and phosphate groups.
Phospholipids: Similar in having a phosphate group esterified with fatty acids but lacks the long ethoxy chain and azido group.
Uniqueness
The uniqueness of this compound lies in its combination of a long ethoxy chain, an azido group, and a phosphate group esterified with di(octadecanoyloxy)propyl. This unique structure could provide specific properties and reactivity not found in simpler compounds.
Properties
Molecular Formula |
C114H224N4O45P- |
---|---|
Molecular Weight |
2402.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C114H225N4O45P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-112(119)160-109-111(163-113(120)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)110-162-164(122,123)161-38-35-116-114(121)159-108-107-158-106-105-157-104-103-156-102-101-155-100-99-154-98-97-153-96-95-152-94-93-151-92-91-150-90-89-149-88-87-148-86-85-147-84-83-146-82-81-145-80-79-144-78-77-143-76-75-142-74-73-141-72-71-140-70-69-139-68-67-138-66-65-137-64-63-136-62-61-135-60-59-134-58-57-133-56-55-132-54-53-131-52-51-130-50-49-129-48-47-128-46-45-127-44-43-126-42-41-125-40-39-124-37-36-117-118-115/h111H,3-110H2,1-2H3,(H,116,121)(H,122,123)/p-1/t111-/m0/s1 |
InChI Key |
QWIIMEPLKCUVAJ-FDDCLIKWSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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